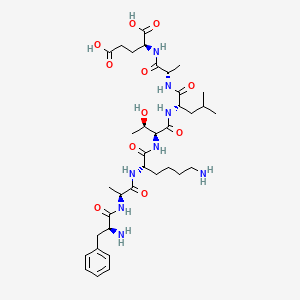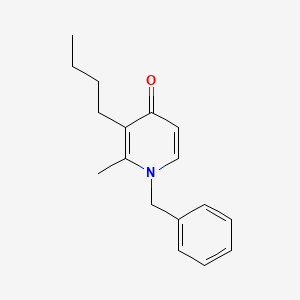![molecular formula C6H5F3N2O2S B12635570 Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate CAS No. 1180526-69-5](/img/structure/B12635570.png)
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a compound that features a thiazole ring substituted with a trifluoromethyl group and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the carbamate moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the formation of the carbamate group through the reaction of the thiazole derivative with methyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .
化学反応の分析
Types of Reactions
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reaction and conditions .
科学的研究の応用
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
作用機序
The mechanism of action of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Uniqueness
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
1180526-69-5 |
|---|---|
分子式 |
C6H5F3N2O2S |
分子量 |
226.18 g/mol |
IUPAC名 |
methyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C6H5F3N2O2S/c1-13-5(12)11-3-2-14-4(10-3)6(7,8)9/h2H,1H3,(H,11,12) |
InChIキー |
JAFIZUJZORLERD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CSC(=N1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


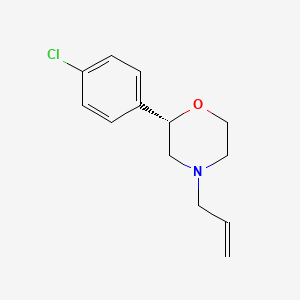

![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
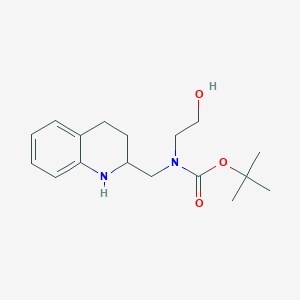
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)
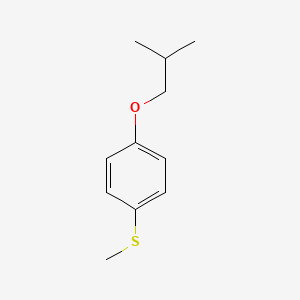
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
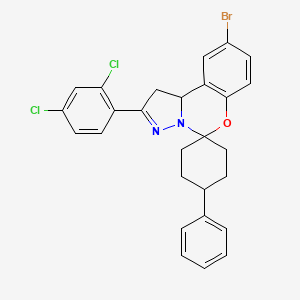

![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)
